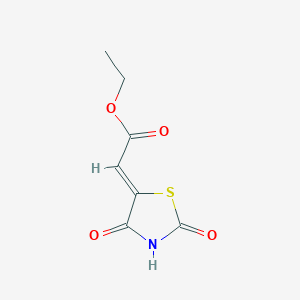

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl (2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-2-12-5(9)3-4-6(10)8-7(11)13-4/h3H,2H2,1H3,(H,8,10,11)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOFWMYVBHEGKR-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)NC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\1/C(=O)NC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiosemicarbazide, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or dioxane and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazolidinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

Mechanism of Action:

The primary target of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . By inhibiting this enzyme, the compound prevents the conversion of prostaglandin E2 (PGE2) to its inactive form, leading to increased levels of active PGE2. This elevation is associated with enhanced cell regeneration and anti-inflammatory effects .

Biochemical Properties:

Research indicates that this compound exhibits significant antioxidant properties, with a radical scavenging ability comparable to ascorbic acid at 88.9% efficacy. It also influences cellular signaling pathways and gene expression .

Pharmacological Applications

This compound has been studied for various pharmacological applications:

-

Antimicrobial Activity:

- The compound demonstrates notable antibacterial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 3.91 mg/L for some derivatives, suggesting a potential for developing new antibacterial agents .

- In studies involving thiazolidine derivatives, compounds similar to this compound exhibited effective antibacterial activity comparable to standard antibiotics like cefuroxime and ampicillin .

- Anti-inflammatory Effects:

-

Antioxidant Properties:

- The radical scavenging activity highlights its potential use in formulations aimed at combating oxidative stress-related diseases.

Case Studies

Several studies have investigated the efficacy of this compound and related compounds:

- Antibacterial Studies: A series of thiazolidine derivatives were synthesized and tested for their antibacterial properties. Results indicated that modifications in structure could enhance activity against specific bacterial strains, providing insights into structure–activity relationships (SARs) .

- Inflammation Models: Experimental models demonstrated that inhibition of 15-PGDH by this compound led to increased PGE2 levels, correlating with enhanced cellular responses associated with inflammation and tissue repair.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity may be due to its ability to scavenge free radicals and reduce oxidative stress. The exact molecular pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dioxothiazolidin-5-ylidene)acetamides: These compounds share the thiazolidinone core and exhibit similar biological activities.

Thiazolidinediones: Known for their antidiabetic properties, these compounds also contain a thiazolidinone ring but differ in their substituents and specific activities.

Uniqueness

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is unique due to its specific (Z)-configuration and the presence of an ethyl ester group. This configuration can influence its reactivity and biological activity, making it distinct from other thiazolidinone derivatives.

Biological Activity

(Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate is a compound belonging to the thiazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Enzyme : The primary target of this compound is 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This enzyme plays a crucial role in the metabolism of prostaglandins, specifically converting PGE2 to its inactive form. Inhibition of 15-PGDH by this compound leads to increased levels of active PGE2, which is associated with enhanced cell regeneration and anti-inflammatory effects.

Biochemical Pathways : The inhibition of 15-PGDH affects the prostaglandin metabolic pathway significantly. Elevated PGE2 levels can promote various cellular responses, including inflammation and cell proliferation. This mechanism underpins the compound's potential applications in treating inflammatory diseases and possibly in cancer therapy .

Research indicates that this compound exhibits antioxidant properties , with studies showing a radical scavenging ability comparable to ascorbic acid at 88.9% efficacy. Additionally, its interaction with various biomolecules suggests that it may modulate cellular signaling pathways and gene expression.

Biological Activities

The compound has been studied for several biological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolidinedione derivatives:

-

Antimicrobial Studies : A study evaluated various thiazolidinedione derivatives for their antibacterial activity against standard strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to others .

Compound MIC (mg/L) Compound A 3.91 Compound B 7.82 Control (Standard) 10.00 - Antioxidant Activity : Research demonstrated that this compound showed antioxidant activity comparable to established antioxidants like ascorbic acid.

- In Vitro Antidiabetic Activity : Although direct studies on this specific compound are sparse, related thiazolidinedione compounds have shown significant antidiabetic effects through mechanisms involving insulin sensitivity enhancement and glucose uptake improvement .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-ethyl 2-(2,4-dioxothiazolidin-5-ylidene)acetate and its derivatives?

- Methodology : The compound is synthesized via condensation reactions starting from 2-(2,4-dioxothiazolidin-5-ylidene)acetic acid. For example, reacting thiourea with maleic anhydride in concentrated HCl yields intermediate 2-(2,4-dioxothiazolidin-5-yl)acetic acid. Bromination of this intermediate in acetic acid produces the α,β-unsaturated system, which is esterified with ethanol to form the target compound . Derivatives are synthesized by coupling with hydroxybenzaldehydes (e.g., salicylaldehyde, vanillin) under anhydrous conditions using dioxane as a solvent .

- Key Steps : Bromination for introducing conjugation, esterification with ethanol, and Knoevenagel condensation for derivatization.

Q. How is the structural identity of this compound confirmed?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the Z-configuration via coupling constants and olefinic proton shifts (δ ~7.2–7.5 ppm) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 243.2) .

- X-ray Crystallography : Single-crystal analysis confirms the planar thiazolidinedione ring and Z-geometry (C=O and C=C bond lengths: ~1.21 Å and 1.34 Å, respectively) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC values calculated using dose-response curves .

- Anti-inflammatory Screening : Inhibition of COX-2 enzyme or TNF-α production in LPS-stimulated macrophages, compared to standards like indomethacin .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect α-glucosidase inhibitory activity?

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO, -F) at the para-position enhance α-glucosidase inhibition (IC < 10 µM). For example, sulfonate derivatives (e.g., compound 7m ) exhibit superior activity due to improved hydrogen bonding with the enzyme’s active site .

- Data Conflict Resolution : Discrepancies in activity across studies may arise from assay conditions (e.g., pH, substrate concentration) or cell line variability. Cross-validation using standardized protocols (e.g., WHO guidelines) is recommended .

Q. What crystallographic insights inform drug design for thiazolidinedione derivatives?

- Key Findings : X-ray structures reveal planar geometry of the thiazolidinedione core, enabling π-π stacking with biological targets (e.g., BAG3 protein). The Z-configuration is critical for hydrogen bonding to residues like Arg278 in PPARγ .

- Software Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solving) is used for structure determination .

Q. How can experimental protocols optimize yield and purity during scale-up synthesis?

- Process Optimization :

- Solvent Selection : Anhydrous dioxane improves reaction efficiency by minimizing hydrolysis .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (DMF/acetic acid) achieves >95% purity .

- Troubleshooting : Impurities from bromination by-products are removed via sequential washing with acetic acid and ethanol .

Q. What computational methods support mechanistic studies of its anticancer activity?

- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets like BAG3 (binding energy: −9.2 kcal/mol for derivative 10d ) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Lys246) for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.